(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid
Description
(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid is a bicyclic organic compound featuring a tetrahydropyran (THP) ring substituted with a benzyl group at the 4-position and two methyl groups at the 2,2-positions. The acetic acid moiety is directly attached to the 4-position of the THP ring. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the benzyl group and steric hindrance from the dimethyl substituents.
Properties
IUPAC Name |
2-(4-benzyl-2,2-dimethyloxan-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-15(2)12-16(8-9-19-15,11-14(17)18)10-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRNTPQVFDZHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC2=CC=CC=C2)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization of a diol or through the use of a Lewis acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the tetrahydropyran ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes standard esterification reactions. For example, in the presence of benzyl bromide and potassium carbonate (K₂CO₃) in acetonitrile, the acid forms a benzyl ester (Table 1) . Conversely, hydrolysis of ester precursors (e.g., ethyl or methyl esters) to the free acid is achieved using aqueous sodium hydroxide (NaOH) in methanol or ethanol .
Table 1: Esterification Conditions and Yields
Lactonization
Under acidic conditions, the acetic acid side chain can undergo intramolecular cyclization to form a lactone. For example, treatment with concentrated HCl in methanol promotes lactone formation via esterification between the carboxylic acid and a hydroxyl group (if present) . This reactivity is analogous to derivatives like 2-(4-methyl-6-oxo-tetrahydro-2H-pyran-2-yl)acetic acid .
Key Reaction Pathway:
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Protonation of the carboxylic acid.
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Nucleophilic attack by the hydroxyl group (if available) on the carbonyl carbon.
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Cyclization to form a six-membered lactone ring.
Salt Formation
The carboxylic acid reacts with inorganic bases (e.g., NaOH, KOH) to form water-soluble carboxylate salts. For instance, treatment with potassium hydroxide (KOH) in ethanol yields the potassium salt, which is useful for purification or further functionalization .
Functionalization of the Benzyl Group
The benzyl substituent can undergo electrophilic aromatic substitution (e.g., nitration, sulfonation) or hydrogenation. For example:
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl group to a cyclohexylmethyl moiety, altering the compound’s hydrophobicity.
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Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the para position of the benzyl ring.
Ring-Opening Reactions
The tetrahydropyran (THP) ring is susceptible to acid-catalyzed ring-opening. For example, treatment with HCl in aqueous methanol cleaves the ether linkage, yielding a diol intermediate. Subsequent oxidation or dehydration can further modify the product .
Table 2: Ring-Opening Conditions
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (6 N), MeOH, 80°C | Diol intermediate | 87% | |
| BF₃·Et₂O, CH₂Cl₂ | Halogenated open-chain derivative | 77% |
Stereochemical Considerations
The 2,2-dimethyl substituents impose significant steric hindrance, influencing reaction pathways. For instance, diastereoselective cyclization reactions favor trans-diaxial products due to minimized steric clashes .
Scientific Research Applications
Antiepileptic Potential
Research indicates that compounds similar to (4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid may exhibit antiepileptic properties. For instance, studies involving related compounds have shown potential in reducing seizure activity in animal models, suggesting a pathway for developing new antiepileptic drugs .
Metabolic Disorders Treatment
The compound's structure suggests potential applications in treating metabolic diseases such as diabetes. Compounds that inhibit the sodium-glucose co-transporter 2 (SGLT2) have been explored for their ability to manage blood glucose levels effectively. This compound may serve as a scaffold for developing SGLT2 inhibitors .
Polymer Chemistry
The unique structure of this compound allows it to be utilized in synthesizing novel polymers and resins. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications .
Coatings and Adhesives
Due to its chemical stability and compatibility with various substrates, this compound can be used in formulating advanced coatings and adhesives. The development of such materials can lead to improved durability and resistance to environmental factors .
Case Study 1: Antiepileptic Drug Development
A study tested the teratogenic potential of related compounds in a mouse model, demonstrating that structural modifications could lead to safer alternatives for pregnant women requiring antiepileptic treatments. The findings suggested that specific modifications could enhance efficacy while minimizing risks .
Case Study 2: Diabetes Management
Research on SGLT2 inhibitors has shown that compounds structurally similar to this compound can significantly reduce glucose reabsorption in renal tissues, leading to lower blood sugar levels in diabetic models. This presents a promising avenue for pharmacological intervention in metabolic disorders .
Mechanism of Action
The mechanism of action of (4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The benzyl group and the tetrahydropyran ring may interact with enzymes or receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Features Driving Comparisons
The compound’s THP core and acetic acid functional group align it with several analogs, but differences in substituents (e.g., benzyl vs. methyl groups) critically influence reactivity, solubility, and biological activity. Below is a detailed comparison with high-similarity compounds identified in and related literature:
Table 1: Structural and Functional Comparison
Research Findings and Functional Implications
Lipophilicity and Bioavailability :
- The benzyl group in the target compound significantly increases logP (calculated ~3.2) compared to unsubstituted analogs like Tetrahydropyranyl-4-acetic acid (logP ~1.5). This enhances membrane permeability, making it more suitable for drug candidates targeting lipophilic environments .
- In contrast, ester derivatives (e.g., Methyl tetrahydro-2H-pyran-4-carboxylate) exhibit even higher logP values (~2.8) but lack the carboxylic acid’s hydrogen-bonding capacity, limiting their use in polar media .
Steric Effects on Reactivity :
- The 2,2-dimethyl groups in the target compound impose steric hindrance, slowing nucleophilic attacks at the 4-position. This contrasts with 4-Methyltetrahydro-2H-pyran-4-carboxylic acid, where the single methyl group allows faster derivatization (e.g., amidation) .
Ring Heteroatom Influence: Piperidine-based analogs () exhibit basicity due to the nitrogen atom, enabling pH-dependent solubility. In contrast, the THP ring’s oxygen atom in the target compound contributes to weaker hydrogen-bonding interactions, favoring stability in non-polar solvents .
Critical Notes on Limitations and Gaps
- Data Availability : Direct experimental data (e.g., NMR, HPLC) for the target compound are absent in the provided evidence. Comparisons rely on structural similarity algorithms and extrapolation from analogs.
- Biological Activity: No studies on the compound’s pharmacological or toxicological profiles are cited. Piperidine-based esters () are known as radical scavengers, but the THP-acetic acid scaffold’s bioactivity remains unexplored .
Biological Activity
(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid is an organic compound characterized by its unique tetrahydropyran structure, which incorporates a benzyl group and a carboxylic acid functional group. This compound has garnered attention in the fields of medicinal chemistry and proteomics due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, synthesis methods, and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound is largely dependent on its structural components. Compounds with similar structures have demonstrated various pharmacological effects, including:
- Anti-inflammatory properties
- Analgesic effects
- Antibacterial activity
While specific mechanisms of action for this compound remain largely unexplored, similar compounds have been shown to interact with enzymes and receptors that modulate biochemical pathways. Computational methods such as quantitative structure-activity relationship (QSAR) models can predict potential biological activities based on molecular structure .
Synthesis Methods
Several synthesis methods can be employed to create this compound. Common approaches include:
- Multi-step organic synthesis : Utilizing established organic reactions to build the tetrahydropyran framework.
- Catalytic methods : Employing catalysts to facilitate reactions involving the carboxylic acid group .
Comparative Analysis with Similar Compounds
The following table summarizes compounds with structural similarities to this compound and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1. 4-Methylbenzyl acetic acid | Similar benzyl group; different methyl substitution | Analgesic effects |
| 2. 3-Bromobenzyl acetic acid | Bromine substitution on benzene | Antibacterial properties |
| 3. Benzyl acetate | Ester derivative; simpler structure | Fragrance; low toxicity |
The unique combination of the tetrahydropyran framework and carboxylic acid functionality in this compound may enhance its bioactivity compared to simpler analogues.
Case Studies and Research Findings
Recent studies have examined the biological activities of various derivatives of tetrahydropyrans similar to this compound:
- Antibacterial Activity : Certain tetrahydropyran derivatives exhibited significant antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
- Antioxidant Properties : Some derivatives demonstrated strong DPPH scavenging activity, indicating their potential as antioxidants .
- Cytotoxic Effects : Research involving HCT-116 colorectal cancer cells showed that specific derivatives inhibited cell proliferation and induced apoptosis through caspase activation .
These findings highlight the importance of further exploring the biological activity of this compound and its derivatives.
Q & A
Q. What are the established synthetic routes for (4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves functionalization of the tetrahydropyran core followed by benzyl and acetic acid group incorporation. Key steps include ring-closing reactions (e.g., cyclization of diols or ketones) and alkylation/benzylation. Reaction temperature, catalyst selection (e.g., acid/base catalysts), and solvent polarity significantly impact yield. For example, AI-driven synthesis planning tools suggest optimizing benzylation at 80–100°C in anhydrous tetrahydrofuran (THF) with NaH as a base . Yield improvements (>70%) are reported when using stoichiometric control of benzyl halides .
Q. What spectroscopic methods are recommended for characterizing this compound, and how are spectral artifacts mitigated?
- NMR : -NMR (400 MHz, CDCl) resolves benzyl protons (δ 7.2–7.4 ppm) and tetrahydropyran methyl groups (δ 1.2–1.4 ppm). -NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.
- IR : Stretching bands at ~1700 cm (C=O) and 1250 cm (C-O) validate the acetic acid moiety.
- HPLC-MS : Electrospray ionization (ESI) in positive mode identifies [M+H] at m/z 245.2 (calc. 244.3). Artifacts from residual solvents (e.g., THF) are minimized by rigorous drying under vacuum .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
Stability studies indicate degradation above pH 8 due to ester hydrolysis of the acetic acid group. At 25°C, the compound remains stable (<5% degradation) for 24 hours in pH 4–6 buffers (e.g., acetate or phosphate). Thermal decomposition occurs above 120°C, with a melting point of 48–50°C . Storage at –20°C under nitrogen is recommended for long-term stability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the stereochemical outcomes of benzylation in the tetrahydropyran ring?
Q. What strategies resolve contradictions in reported melting points (e.g., 48–50°C vs. 95–96°C) for structurally similar derivatives?
Discrepancies arise from polymorphic forms or impurities. Recrystallization in ethyl acetate/hexane (1:3) yields a pure monoclinic crystal form (mp 48–50°C). Differential Scanning Calorimetry (DSC) thermograms distinguish polymorphs by endothermic peaks. Contaminants like unreacted benzyl halides (mp ~95°C) are eliminated via silica gel chromatography .
Q. How can reaction kinetics be optimized for scale-up synthesis while minimizing byproducts?
Pseudo-first-order kinetic studies in THF identify benzyl bromide as the rate-limiting reagent. Increasing [NaH] from 1.2 to 1.5 equivalents reduces reaction time by 30% without over-alkylation. Continuous flow reactors improve heat dissipation, reducing thermal degradation during scale-up (>10 g) .
Q. What in vitro assays are suitable for evaluating its biological activity, and how are false positives controlled?
- Enzyme inhibition : Assays with acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) use spectrophotometric monitoring (e.g., Ellman’s reagent for AChE).
- Cytotoxicity : MTT assays in HEK293 cells with IC calculations. False positives from acetic acid-mediated pH shifts are mitigated by buffer controls (pH 7.4) .
Q. How does substituent variation (e.g., replacing benzyl with pyridyl groups) alter physicochemical properties?
Pyridyl analogs exhibit increased water solubility (logP reduction from 2.8 to 1.5) but reduced thermal stability (mp decrease by ~20°C). Hammett σ constants predict electronic effects: electron-withdrawing groups (e.g., -NO) accelerate hydrolysis, while electron-donating groups (e.g., -OCH) enhance stability .
Methodological Guidance
Q. What chromatographic techniques separate enantiomers of this compound, and how is chiral purity validated?
Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) resolves enantiomers with a resolution factor >1.5. Circular Dichroism (CD) spectra (190–250 nm) confirm enantiopurity by Cotton effect sign inversion .
Q. How are quantum mechanical/molecular mechanical (QM/MM) simulations applied to study its interaction with biological targets?
QM/MM (e.g., Gaussian/Amber) models ligand-protein binding, identifying key hydrogen bonds between the acetic acid group and Arg125 in COX-2. Free energy perturbation (FEP) calculations predict binding affinity changes (±0.5 kcal/mol accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
